molecular formula C17H12ClNO2S2 B5037484 2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one

2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one

Cat. No. B5037484
M. Wt: 361.9 g/mol
InChI Key: SXQUESJYXZCQGW-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is a chemical compound that has attracted considerable attention from the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms. It may also exert its effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is its diverse biological activities, which make it a potential candidate for the development of new drugs. However, the compound has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. In addition, the compound has low stability in the presence of light and air, which can affect its potency.

Future Directions

There are several future directions for the research and development of 2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one. One direction is to investigate its potential as a novel antimicrobial agent. Another direction is to explore its potential as an anti-inflammatory and analgesic agent for the treatment of various inflammatory diseases and pain. Furthermore, the compound could be modified to improve its solubility and stability, which would increase its potential for clinical use.

Synthesis Methods

The synthesis of 2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one involves the reaction of 4-chlorophenyl hydrazine, 5-(4-chlorophenyl)-2-furaldehyde, and allyl isothiocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, followed by cyclization and thioether formation. The yield of the final product is typically around 50%.

Scientific Research Applications

2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has shown promising results in various scientific research applications. It has been reported to exhibit potent antimicrobial, antifungal, and antitumor activities. In addition, this compound has been found to possess anti-inflammatory, antioxidant, and analgesic properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S2/c1-2-9-22-17-19-14(16(20)23-17)10-13-7-8-15(21-13)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQUESJYXZCQGW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one

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